molecular formula C12H6Cl4 B1596619 2,3',5,5'-Tetrachlorobiphenyl CAS No. 41464-42-0

2,3',5,5'-Tetrachlorobiphenyl

Cat. No. B1596619
CAS RN: 41464-42-0
M. Wt: 292 g/mol
InChI Key: WBTMFEPLVQOWFI-UHFFFAOYSA-N
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Description

2,3,5,5'-Tetrachlorobiphenyl (TCB) is a persistent organic pollutant (POP) that is widely used in industrial and agricultural processes. It is a chlorine-containing organic compound that has been found in the environment due to its widespread use in the past. The presence of TCB in the environment has raised concerns due to its potential toxicity, as it has been linked to a variety of adverse health effects. This article will discuss the synthesis method of TCB, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Metabolic Fate and Dechlorination

  • Reductive Dechlorination by Microorganisms : Anaerobic microorganisms demonstrate the capacity to dechlorinate 2,3',5,5'-Tetrachlorobiphenyl (Van Dort & Bedard, 1991) (Van Dort & Bedard, 1991).

Separation and Quantitation in Aroclors

  • Florisil Column Chromatography and Gas-Liquid Chromatography : Effective separation and quantitation of 2,3',5,5'-Tetrachlorobiphenyl in Aroclors using these methods (Kamops et al., 1979) (Kamops et al., 1979).

Removal from Sludge Matrix

  • Photocatalytic and Photolytic Treatment Systems : A study exploring the removal of 2,3',5,5'-Tetrachlorobiphenyl from activated sludge matrix using thin-film-based treatments (Tunçal et al., 2015) (Tunçal et al., 2015).

Effects on Cell Membranes

  • Impact on Cytoplasmic Membranes : The influence of 2,3',5,5'-Tetrachlorobiphenyl on the membranes of Ralstonia eutropha H850 was investigated, showing significant effects on membrane fluidity and fatty acid composition (Kim et al., 2001) (Kim et al., 2001).

Synthesis and Complex Formation

  • Synthesis of 5,5′-Bibenzimidazolylidenes : A new synthesis method for 3,3',4,4'-tetrachlorobiphenyl was developed, leading to the creation of fluorescent 5,5′-bibenzimidazolium salts and bimetallic complexes (Er et al., 2009) (Er et al., 2009).

Hydroxylated Urinary Metabolites

  • Metabolites in Rabbits : The identification of hydroxylated tetrachlorobiphenyl metabolites in rabbits was achieved through chromatographic and spectrometric techniques (Gardner et al., 1973) (Gardner et al., 1973).

Density Functional Theory Studies

  • Radical Ions Study : Density functional theory studies provided insights into the adiabatic ionization potentials and electron affinities of various polychlorinated biphenyls including 2,3',5,5'-Tetrachlorobiphenyl (Arulmozhiraja et al., 2002) (Arulmozhiraja et al., 2002).

Metabolism in Various Species

  • Metabolic Behavior in Pigeons, Rats, and Brook Trout : A study examining the metabolism of 2,3',5,5'-Tetrachlorobiphenyl in pigeons, rats, and brook trout revealed differences in the formation of hydroxymetabolites (Hutzinger et al., 1972) (Hutzinger et al., 1972).

Cometabolic Degradation

  • Degradation by Ralstonia and Pseudomonas : Axenic cultures of Ralstonia and Pseudomonas demonstrated the ability to degrade 2,3',5,5'-Tetrachlorobiphenyl in contaminated soils (Adebusoye et al., 2008) (Adebusoye et al., 2008).

Theoretical Chemistry on Toxicity

  • Molecular Descriptors and Toxicity : A study relating the toxicity of PCBs including 2,3',5,5'-Tetrachlorobiphenyl to molecular descriptors through quantitative structure toxicity relationship (Eddy, 2020) (Eddy, 2020).

Solubility in Supercritical Fluids

  • Solubility Studies : Research on the solubility of 2,3',5,5'-Tetrachlorobiphenyl in supercritical fluids such as CO2, CO2/MEOH, and CO2/N-C4H10 (Anitescu & Tavlarides, 1999) (Anitescu & Tavlarides, 1999).

Tumor Induction and Promotion Assays

  • Assessment of Tumor Activities : Evaluations of 2,3',5,5'-Tetrachlorobiphenyl and its metabolites in tumor induction and promotion assays in different animal models (Preston et al., 1985) (Preston et al., 1985).

Cytochrome P450 Metabolism

  • Cytochrome P450 Studies : Metabolism of 2,3',5,5'-Tetrachlorobiphenyl by cytochrome P450 from various species, showcasing species-specific metabolic pathways (Koga et al., 1998) (Koga et al., 1998).

PCB Degradation Pathways

  • Degradation by Sodium Dispersion Method : Detailed study on the pathways and products of degradation of PCBs including 2,3',5,5'-Tetrachlorobiphenyl using the sodium dispersion method (Noma et al., 2007) (Noma et al., 2007).

properties

IUPAC Name

1,3-dichloro-5-(2,5-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-8-1-2-12(16)11(6-8)7-3-9(14)5-10(15)4-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTMFEPLVQOWFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=CC(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074152
Record name 2,3',5,5'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3',5,5'-Tetrachlorobiphenyl

CAS RN

41464-42-0
Record name PCB 72
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41464-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3',5,5'-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3',5,5'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',5,5'-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ6P71YB8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
158
Citations
M Ochiai, HT Nguyen, N Kurihara… - Environmental …, 2021 - ACS Publications
Whales accumulate high levels of environmental pollutants. Exposure to polychlorinated biphenyls (PCBs) and their metabolites (OH-PCBs) could be linked to abnormal behavior, …
Number of citations: 5 pubs.acs.org
S Zhang, H Zheng, Y Sun, F Li, T Li, X Liu… - Biosensors and …, 2020 - Elsevier
This work proposed an enhancing mechanism of both oxygen vacancies (OVs) and the heterostructure for amplifying the photoelectrochemical (PEC) aptasensing signal. The OVs were …
Number of citations: 20 www.sciencedirect.com
S Liu, Q Chen, Z Wang, T Cao, G Zhao, Y Zhou - Analyst, 2019 - pubs.rsc.org
Polychlorinated biphenyl (PCB) detection in the environment is significant for both environmental protection and human health. Herein, a highly sensitive aptamer sensor has been …
Number of citations: 16 pubs.rsc.org
BD Preston, JA Miller, EC Miller - Journal of Biological Chemistry, 1983 - Elsevier
Incubation of phenobarbital-induced rat liver microsomes with 2,2',5,5'-tetrachlorobiphenyl (TCB) yielded about 30% of the substrate as 3-hydroxy-TCB, 3,4-dihydroxy-TCB, 3,3'-…
Number of citations: 92 www.sciencedirect.com
S Kitamura, N Jinno, T Suzuki, K Sugihara, S Ohta… - Toxicology, 2005 - Elsevier
The thyroid hormone-disrupting activity of hydroxylated PCBs was examined. 4-Hydroxy-2,2′,3,4′,5,5′-hexachlorobiphenyl (4-OH-2,2′,3,4′,5,5′-HxCB), 4-hydroxy-3,3′,4′,5-…
Number of citations: 151 www.sciencedirect.com
T Mizutani, K Yamamoto, K Tajima - Journal of Agricultural and …, 1978 - ACS Publications
After single intraperitoneal doses of 21 chlorobiphenyl isomers to mice, the feces were examined for the occurrence of chloro (methylthio) biphenyls and chloro (methylsulfonyl) …
Number of citations: 48 pubs.acs.org
S Lin, N Gan, J Zhang, L Qiao, Y Chen, Y Cao - Talanta, 2016 - Elsevier
In this paper, a novel aptamer-functionalized stir bar sorptive extraction (SBSE) was developed for selective enrichment of the low abundance polychlorinated biphenyls (PCBs) from …
Number of citations: 71 www.sciencedirect.com
S Lin, N Gan, Y Cao, Y Chen, Q Jiang - Journal of Chromatography A, 2016 - Elsevier
In this paper, a novel dispersive solid phase extraction (dSPE) adsorbent based on aptamer-functionalized magnetic metal-organic framework material was developed for selective …
Number of citations: 74 www.sciencedirect.com
HM Stapleton, RJ Letcher, J Li… - … and Chemistry: An …, 2004 - Wiley Online Library
Polybrominated diphenyl ethers (PBDEs) are hydrophobic organic contaminants with properties and nomenclature similar to polychlorinated biphenyls (PCBs). While much information …
Number of citations: 198 setac.onlinelibrary.wiley.com
D Liao, G Liang, Y Liu, W Yan, Y Guo, W Liang… - Journal of Hazardous …, 2023 - Elsevier
In this work, an efficient and novel photoelectrochemical (PEC) aptasensor for 2,3′,5,5′-tetrachlorobiphenyl (PCB72) was constructed based on CdTe@CdS core@shell quantum …
Number of citations: 6 www.sciencedirect.com

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